2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
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Overview
Description
2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16Cl2O and a molecular weight of 307.2 g/mol . It belongs to the class of chalcone derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to a propiophenone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylacetophenone with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone: Characterized by the presence of two chlorine atoms and a dimethylphenyl group.
2’,5’-Dichloro-3-(2,4-dimethylphenyl)acetophenone: Similar structure but with an acetophenone backbone instead of a propiophenone backbone.
2’,5’-Dichloro-3-(2,4-dimethylphenyl)benzophenone: Similar structure but with a benzophenone backbone.
Uniqueness
2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is unique due to its specific substitution pattern and the presence of both chlorine atoms and a dimethylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-10-14(18)6-7-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGLJZFMTGPJMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644704 |
Source
|
Record name | 1-(2,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-48-4 |
Source
|
Record name | 1-(2,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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